molecular formula C16H20ClN5O B6958804 N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethyltriazole-4-carboxamide

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethyltriazole-4-carboxamide

Cat. No.: B6958804
M. Wt: 333.81 g/mol
InChI Key: MCCVVUBXNXOFDW-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethyltriazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyrrolidine ring, and a chlorophenyl group

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c1-3-22-14(10-18-20-22)16(23)19-13-8-9-21(2)15(13)11-4-6-12(17)7-5-11/h4-7,10,13,15H,3,8-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCVVUBXNXOFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C(=O)NC2CCN(C2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethyltriazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Coupling of the Triazole and Pyrrolidine Rings: The final step involves coupling the triazole and pyrrolidine rings through an amide bond formation reaction.

Industrial Production Methods

Industrial production of N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethyltriazole-4-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethyltriazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a triazole ring.

    Itraconazole: Another antifungal with a similar structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

The uniqueness of N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethyltriazole-4-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

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